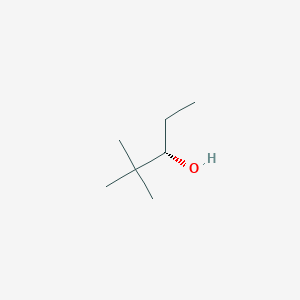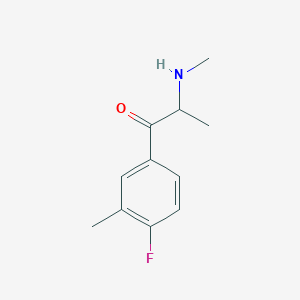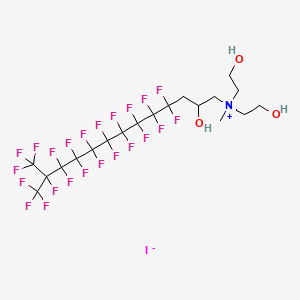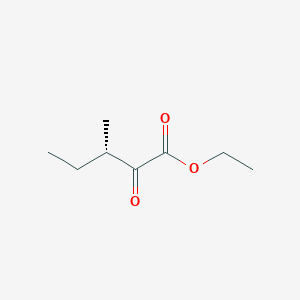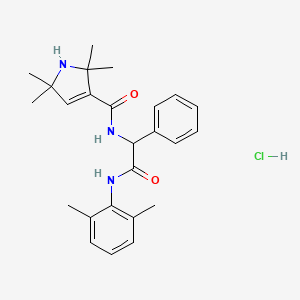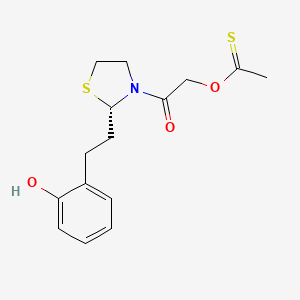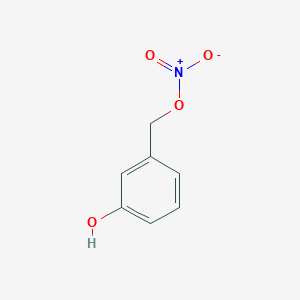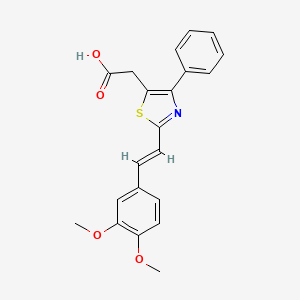
Acetamide, 2-(diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamida, 2-(dietilamino)-N-(1,2,3,5,6,7-hexahidro-s-indacen-4-il)-, monohidrocloruro es un complejo compuesto orgánico con aplicaciones potenciales en diversos campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un grupo dietilamino y una porción hexahidro-s-indacenil, lo que lo convierte en un tema interesante para la investigación y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Acetamida, 2-(dietilamino)-N-(1,2,3,5,6,7-hexahidro-s-indacen-4-il)-, monohidrocloruro típicamente implica múltiples pasos, incluida la formación del núcleo hexahidro-s-indacenil y la posterior unión del grupo dietilamino. Las condiciones de reacción a menudo requieren catalizadores y solventes específicos para garantizar la pureza y el rendimiento del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar técnicas de síntesis a gran escala, incluidos reactores de flujo continuo y sistemas de síntesis automatizados. Estos métodos apuntan a optimizar las condiciones de reacción, reducir los costos de producción y garantizar la calidad constante del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Acetamida, 2-(dietilamino)-N-(1,2,3,5,6,7-hexahidro-s-indacen-4-il)-, monohidrocloruro puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos y electrófilos. Las condiciones de reacción, como la temperatura, la presión y el solvente, se controlan cuidadosamente para lograr los productos deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxigenados, mientras que la reducción puede producir compuestos hidrogenados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite diversas modificaciones, lo que lo convierte en valioso en la síntesis orgánica y la ciencia de los materiales.
Biología
En la investigación biológica, Acetamida, 2-(dietilamino)-N-(1,2,3,5,6,7-hexahidro-s-indacen-4-il)-, monohidrocloruro puede utilizarse como una sonda para estudiar procesos celulares e interacciones moleculares. Su capacidad para interactuar con objetivos biológicos específicos lo hace útil en el descubrimiento y desarrollo de fármacos.
Medicina
En medicina, este compuesto puede tener aplicaciones terapéuticas potenciales, particularmente en el desarrollo de nuevos fármacos para tratar diversas enfermedades. Su estructura única le permite interactuar con objetivos moleculares específicos, lo que lo convierte en un candidato prometedor para futuras investigaciones.
Industria
En el sector industrial, este compuesto puede utilizarse en la fabricación de productos químicos especiales, polímeros y otros materiales avanzados. Sus propiedades únicas lo hacen adecuado para diversas aplicaciones, incluidos recubrimientos, adhesivos y materiales electrónicos.
Mecanismo De Acción
El mecanismo de acción de Acetamida, 2-(dietilamino)-N-(1,2,3,5,6,7-hexahidro-s-indacen-4-il)-, monohidrocloruro involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Estas interacciones pueden modular diversas vías bioquímicas, lo que lleva a los efectos observados del compuesto. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares incluyen:
- Derivados de acetamida con diferentes sustituyentes
- Compuestos basados en indacenilo con diferentes grupos funcionales
- Moléculas orgánicas sustituidas con dietilamino
Singularidad
Lo que diferencia a Acetamida, 2-(dietilamino)-N-(1,2,3,5,6,7-hexahidro-s-indacen-4-il)-, monohidrocloruro de compuestos similares es su combinación única de grupos funcionales y características estructurales. Esta combinación permite interacciones específicas con objetivos moleculares, lo que lo convierte en valioso en diversas aplicaciones científicas e industriales.
Propiedades
Número CAS |
85564-80-3 |
|---|---|
Fórmula molecular |
C18H27ClN2O |
Peso molecular |
322.9 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H26N2O.ClH/c1-3-20(4-2)12-17(21)19-18-15-9-5-7-13(15)11-14-8-6-10-16(14)18;/h11H,3-10,12H2,1-2H3,(H,19,21);1H |
Clave InChI |
YXXKMVNZAVGELH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)NC1=C2CCCC2=CC3=C1CCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


